2-n-Octylthiophene
Description
Contextualization within Thiophene (B33073) Chemistry and Conjugated Materials Research
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, recognized for their electron-rich nature and propensity to form π-conjugated systems. nih.gov These characteristics make them ideal components for materials that can conduct electricity and interact with light, forming the basis of organic electronics. The introduction of alkyl side chains, such as the n-octyl group in 2-n-octylthiophene, is a crucial strategy to enhance the processability of these materials by improving their solubility in organic solvents. researchgate.net
In the realm of conjugated materials, this compound serves as a monomer for the synthesis of poly(3-octylthiophene) (P3OT), a well-studied conducting polymer. mdpi.com The properties of the resulting polymer, including its ability to self-assemble into ordered structures, are heavily influenced by the nature of the alkyl side chain. researchgate.net The octyl group in this compound provides a balance between solubility and the intermolecular interactions necessary for efficient charge transport.
Academic Significance of this compound and its Polymeric Forms
The academic significance of this compound lies in its role as a model compound for studying the structure-property relationships in conjugated polymers. nih.gov Research on this compound and its polymeric form, P3OT, has contributed to a fundamental understanding of how molecular design impacts the performance of organic electronic devices. nih.gov
Poly(3-octylthiophene) is a benchmark material in the development of organic solar cells, organic field-effect transistors (OFETs), and sensors. nih.govresearchgate.net Its ability to form crystalline domains and self-organize into well-defined nanostructures is a key area of academic inquiry, as this directly affects the material's electronic and optical properties. researchgate.net The study of this compound and P3OT continues to drive innovation in the design of next-generation organic electronic materials with tailored functionalities.
Scope and Research Focus of the Outline
The research focus of this article is to provide a comprehensive overview of the chemical compound this compound, with a particular emphasis on its synthesis, properties, and the characteristics of its polymeric form. The scope is structured to first detail the chemical and physical properties of the this compound monomer. This is followed by an exploration of common synthetic methodologies for its preparation. The subsequent sections will delve into the properties and applications of its corresponding polymer, poly(3-octylthiophene), including its charge transport characteristics and self-assembly behavior. The article will present detailed research findings and utilize data tables to provide a clear and concise summary of key information.
Chemical and Physical Properties of this compound
The properties of this compound are foundational to its use in the synthesis of advanced materials. A summary of its key chemical and physical characteristics is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₂₀S |
| Molecular Weight | 196.36 g/mol |
| Appearance | Clear colorless to pale yellow liquid |
| Boiling Point | 136 °C at 20 mmHg |
| Refractive Index | 1.4900-1.4940 at 20°C |
Synthesis of this compound
The synthesis of this compound can be achieved through various organic chemistry methodologies. A common approach involves the coupling of a thiophene derivative with an octyl group. One established method is the Kumada coupling reaction, which utilizes a Grignard reagent.
In a typical procedure, 2-bromothiophene (B119243) is reacted with magnesium to form the corresponding Grignard reagent, 2-thienylmagnesium bromide. This intermediate is then coupled with 1-bromooctane (B94149) in the presence of a nickel catalyst, such as [1,3-bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂], to yield this compound.
Another synthetic route is the Suzuki coupling reaction, which involves the reaction of a thiophene boronic acid or ester with an octyl halide in the presence of a palladium catalyst. These cross-coupling reactions are highly efficient and provide good yields of the desired product.
Poly(3-octylthiophene) (P3OT)
The polymerization of 3-octylthiophene (B1296729), an isomer of this compound, leads to the formation of poly(3-octylthiophene) (P3OT), a key material in organic electronics. The position of the octyl group on the thiophene ring is crucial, as polymerization of 3-substituted thiophenes leads to a polymer with a more regular head-to-tail linkage, which is beneficial for charge transport.
Properties of Poly(3-octylthiophene)
P3OT is a semiconducting polymer with a bandgap that allows it to absorb light in the visible spectrum, making it suitable for photovoltaic applications. researchgate.net The octyl side chains render the polymer soluble in common organic solvents, enabling its deposition from solution to form thin films. The electrical and optical properties of P3OT are highly dependent on its molecular weight and regioregularity. nih.gov
Charge Transport in Poly(3-octylthiophene)
Charge transport in P3OT occurs through a hopping mechanism, where charge carriers move between localized states on the polymer chains. The efficiency of this process is greatly influenced by the degree of ordering and crystallinity within the polymer film. nih.gov Well-ordered, crystalline regions of P3OT facilitate efficient charge transport along the polymer backbones and between adjacent chains through π-π stacking.
Self-Assembly of Poly(3-octylthiophene)
P3OT exhibits a strong tendency to self-assemble into ordered nanostructures, such as nanofibers and crystalline lamellae. mdpi.com This self-assembly is driven by the π-π interactions between the thiophene rings of the polymer backbone. The octyl side chains play a critical role in mediating this process, influencing the packing of the polymer chains and the resulting morphology of the thin film. The ability to control the self-assembly of P3OT is a key area of research for optimizing the performance of organic electronic devices. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-octylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20S/c1-2-3-4-5-6-7-9-12-10-8-11-13-12/h8,10-11H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFWAJGKWIDXMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236753 | |
| Record name | 2-n-Octylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880-36-4 | |
| Record name | 2-Octylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=880-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-n-Octylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-n-Octylthiophene | |
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| Record name | 2-octylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 2 N Octylthiophene and Its Oligomeric Precursors
Alkylation Strategies for Thiophene (B33073) Ring Functionalization
The introduction of an n-octyl group onto the thiophene ring is a key step in the synthesis of 2-n-octylthiophene. This is typically achieved through alkylation reactions, with several methods being prominent.
One of the most common and economically viable methods is the Kumada cross-coupling reaction . ambeed.comorganic-chemistry.org This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. ambeed.comorganic-chemistry.org For the synthesis of this compound, this typically involves the reaction of a thienyl Grignard reagent with an octyl halide. jcu.edu.au The choice of catalyst, such as Ni(dppp)Cl2, and reaction conditions are crucial for achieving high yields, which can often exceed 90%. jcu.edu.au
Another approach is the Suzuki-Miyaura coupling , which utilizes a boronic acid derivative and a halide in the presence of a palladium catalyst. rsc.orgrsc.org For instance, 2,7-dibromo benzothieno[3,2-b] benzothiophene can be reacted with an excess of 3-octylthiophene (B1296729) pinacol (B44631) ester in the presence of a palladium catalyst like Pd(PPh3)4 to yield the desired product. mdpi.com
Lithiation followed by alkylation is another versatile method. jcu.edu.au Thiophene can be deprotonated using a strong base like n-butyllithium (n-BuLi), followed by the addition of an alkylating agent such as 1-bromooctane (B94149) to introduce the octyl chain. jcu.edu.au This method offers good control over the position of alkylation.
Phase transfer catalysis presents an alternative route for the alkylation of thiophene. e-journals.in Using a catalyst like tetraoctylammoniumbromide (TOAB), thiophene can be alkylated with reagents such as methyl bromide, offering a selective method for introducing alkyl groups. e-journals.in
The table below summarizes some of the key alkylation strategies.
| Alkylation Method | Reactants | Catalyst/Reagent | Key Features |
| Kumada Cross-Coupling | Thienyl Grignard reagent, octyl halide | Nickel or Palladium complex | High yields, economically viable. ambeed.comorganic-chemistry.orgjcu.edu.au |
| Suzuki-Miyaura Coupling | Thiophene boronic acid derivative, octyl halide | Palladium catalyst | Versatile for creating C-C bonds. rsc.orgrsc.org |
| Lithiation and Alkylation | Thiophene, n-butyllithium, 1-bromooctane | n-BuLi | Good control over regioselectivity. jcu.edu.au |
| Phase Transfer Catalysis | Thiophene, alkyl halide | Tetraoctylammoniumbromide (TOAB) | Selective alkylation. e-journals.in |
Regioselective Synthesis of this compound
Achieving regioselectivity, specifically the placement of the octyl group at the 2-position of the thiophene ring, is critical for the performance of the resulting polymers. Several strategies have been developed to ensure this specific substitution pattern.
The Grignard reaction is a cornerstone for regioselective synthesis. For example, 3-bromothiophene (B43185) can be coupled with octylmagnesium bromide via a Kumada coupling to produce 3-n-octylthiophene, which can then be further functionalized. acs.org To synthesize this compound directly, 2-bromothiophene (B119243) is reacted with magnesium to form the Grignard reagent, which is then coupled with an octyl halide. jcu.edu.auorgsyn.org
Lithium-halogen exchange reactions offer precise control over the substitution site. jcu.edu.aumdpi.com Starting with a specifically halogenated thiophene, such as 2-bromothiophene, treatment with n-butyllithium at low temperatures generates the 2-lithiated thiophene intermediate. acs.org Quenching this intermediate with an octylating agent then yields this compound. This method is highly effective for achieving regioselectivity. mdpi.com
Direct arylation methods, often catalyzed by palladium, have also been explored. researchgate.net These reactions can form C-H/C-H couplings, although controlling the regioselectivity can be challenging. researchgate.net
The following table outlines common methods for the regioselective synthesis of this compound.
| Synthetic Method | Starting Material | Key Reagents | Outcome |
| Kumada Coupling | 2-bromothiophene | Magnesium, octyl halide, Ni or Pd catalyst | This compound. jcu.edu.au |
| Lithium-Halogen Exchange | 2-bromothiophene | n-butyllithium, octylating agent | This compound. acs.org |
| Direct C-H Activation/Alkylation | Thiophene | Octyl halide, Palladium catalyst | Can lead to mixtures, but conditions can be optimized for 2-substitution. |
Iterative Synthesis Approaches for Oligo(3-octylthiophenes)
The synthesis of well-defined oligomers of 3-octylthiophene is crucial for understanding the structure-property relationships of poly(3-octylthiophene). Iterative synthesis approaches allow for the precise control of the oligomer length.
One prominent strategy involves a repetitive cycle of Suzuki-Miyaura coupling and iodination . ethz.ch For example, a protected bithiophene can be iodinated at a free α-position and then coupled with a thiophene boronic ester. ethz.ch This process can be repeated to extend the oligomer chain. ethz.ch
Stille cross-coupling reactions are another powerful tool for oligomer synthesis. acs.orgcapes.gov.br This method involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. researchgate.net For instance, 2-iodo-3-alkyl-5-tri-n-butylstannylthiophene derivatives can be used in Pd-catalyzed cross-coupling reactions to produce regioregular poly(3-hexylthiophenes). researchgate.net The Stille coupling is advantageous as it can be performed in non-protic solvents, which can help to suppress side reactions like proto-destannylation. ethz.ch
A "Fibonacci's Route" has been developed for the synthesis of regioregular oligo(3-hexylthiophene)s. researchgate.net This method allows for the synthesis of oligomers with up to 21 repeating units through a sequence where the number of repeat units follows the Fibonacci numbers. researchgate.net
Solid-phase synthesis, adapted from peptide synthesis, offers a streamlined approach to oligomer synthesis with simplified purification. ethz.ch In this method, one end of the growing oligomer is attached to a solid support, which acts as a protecting group and facilitates the removal of excess reagents and byproducts. ethz.ch
The table below details some of the iterative synthesis approaches.
| Iterative Method | Key Reactions | Features |
| Suzuki-Miyaura Coupling and Iodination | Suzuki-Miyaura coupling, Iodination | Stepwise chain extension, good control over length. ethz.ch |
| Stille Cross-Coupling | Stille coupling | Can be performed in non-protic solvents, suppressing side reactions. ethz.chacs.orgcapes.gov.brresearchgate.net |
| "Fibonacci's Route" | Sequential coupling of oligomers | Allows for the synthesis of long, regioregular oligomers. researchgate.net |
| Solid-Phase Synthesis | Coupling on a solid support | Simplified purification. ethz.ch |
Purification Techniques for High-Purity this compound Monomer
The purity of the this compound monomer is paramount for the synthesis of high-quality polymers, as impurities can negatively impact the polymer's electronic properties and long-term stability. google.com Several purification methods are employed to achieve the required purity.
Distillation is a common and effective method for purifying liquid thiophenes like this compound. google.com It is particularly useful for removing both lower and higher boiling point impurities. google.comgoogle.com
Column chromatography is a widely used technique for separating the desired monomer from byproducts and unreacted starting materials. rsc.orgrsc.org Silica gel is a common stationary phase, and a variety of solvent systems can be used as the mobile phase. rsc.orgrsc.org
Crystallization can be an effective method for purifying solid thiophene derivatives, and in some cases, can be applied to liquid monomers by cooling them below their melting point. google.com Cooling a solution of the thiophene in a suitable solvent can cause the pure product to precipitate out. google.com
Soxhlet extraction is often used for the purification of polymers, but can also be applied to monomers to remove soluble impurities. beilstein-journals.org
The following table summarizes common purification techniques.
| Purification Technique | Principle | Application |
| Distillation | Separation based on boiling point differences. | Removing volatile and non-volatile impurities from liquid monomers. google.comgoogle.com |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Isolating the monomer from reaction byproducts. rsc.orgrsc.org |
| Crystallization | Separation based on differences in solubility. | Purifying solid monomers or by cooling liquid monomers. google.com |
| Soxhlet Extraction | Continuous extraction of soluble impurities. | Removing impurities from solid monomers or polymers. beilstein-journals.org |
Polymerization Chemistry of 2 N Octylthiophene to Poly 3 Octylthiophene P3ot
Metal-Catalyzed Cross-Coupling Polymerization
Kumada Catalyst-Transfer Polycondensation for Regioregular P3OT Synthesis
The Kumada catalyst-transfer polycondensation (KCTP), often referred to as Grignard Metathesis (GRIM) polymerization, stands as one of the most effective and widely utilized methods for synthesizing highly regioregular poly(3-alkylthiophene)s, including P3OT. This nickel-catalyzed chain-growth polymerization proceeds via a mechanism where the catalyst is transferred along the growing polymer chain, enabling control over molecular weight and leading to polymers with high regioregularity, typically exceeding 90% and often reaching over 98% head-to-tail (HT) coupling ntu.edu.twresearchgate.netbeilstein-journals.orgrsc.orgrsc.orgresearchgate.netresearchgate.netgoogle.comsigmaaldrich.comnih.gov. The process typically involves the in situ generation of a Grignard reagent from a dihalogenated thiophene (B33073) monomer, followed by initiation with a nickel catalyst, such as Ni(dppp)Cl2 researchgate.net. This method is attractive due to its relatively mild reaction conditions, the availability of reagents, and its ability to produce polymers with well-defined molecular weights and low polydispersity indices (PDIs) beilstein-journals.orgresearchgate.netgoogle.com.
Suzuki-Miyaura Coupling in Oligo(3-octylthiophene) Derivatization
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, offers another robust pathway for P3OT synthesis. This method typically involves the polymerization of a dibrominated 2-n-Octylthiophene derivative with a corresponding diboronic acid or ester derivative. Palladium catalysts, such as Pd(PPh3)4 or Pd(OAc)2, are employed to facilitate the C-C bond formation rsc.orgrsc.orgresearchgate.netniist.res.inmdpi.com. Suzuki polycondensation has been demonstrated to yield P3OT with high regioregularity, often in the range of 96–97% HT-HT couplings researchgate.netmdpi.com. This method also offers versatility, allowing for the synthesis of block copolymers and providing good tolerance for various functional groups niist.res.inrsc.org.
Migita-Kosugi-Stille Coupling for Controlled Polymer Architectures
The Migita-Kosugi-Stille (MKS) coupling is a palladium-catalyzed cross-coupling reaction that utilizes organotin reagents and organic halides. This method is known for its excellent compatibility with a wide array of functional groups, making it suitable for synthesizing complex polymer architectures, including P3OT rsc.orgrsc.orgresearchgate.netwiley-vch.denrochemistry.com. The Stille polymerization typically involves the reaction between a dibromo-functionalized monomer and a distannyl-functionalized monomer. While effective in producing regioregular polythiophenes, the MKS coupling is associated with the use of toxic organotin reagents and the generation of toxic byproducts, which can complicate purification and raise environmental concerns nrochemistry.comsemanticscholar.org.
Direct Arylation Polymerization (DArP) in this compound Polymerization
Direct Arylation Polymerization (DArP) represents a more recent and environmentally friendly approach to synthesizing conjugated polymers like P3OT. This palladium-catalyzed method bypasses the need for pre-functionalizing monomers with organometallic or organohalide groups, instead directly coupling C-H bonds with aryl halides rsc.orgrsc.orgsemanticscholar.orggrafiati.comnih.govtcichemicals.comrsc.orgresearchgate.net. DArP is attractive due to its atom economy, reduced synthetic steps, and the avoidance of toxic reagents, making it a cost-effective and greener alternative tcichemicals.comnih.gov. Studies have shown that DArP can yield regioregular P3HT with controlled molecular weights and low PDIs, often comparable to those obtained via KCTP researchgate.netacs.org.
Regioselectivity and Structural Control in P3OT Polymerization
The regiochemical arrangement of monomer units in P3OT is a critical determinant of its electronic and structural properties. The primary goal of polymerization is to maximize head-to-tail (HT) couplings while minimizing head-to-head (HH) and tail-to-tail (TT) linkages.
Head-to-Tail (HT) Coupling Dominance and Its Implications
Head-to-tail (HT) coupling, where the alpha-carbon of one thiophene ring connects to the alpha-carbon of the next, leads to a more planar and linear polymer backbone. This structural regularity promotes efficient π-electron delocalization along the polymer chain and facilitates strong inter-chain π-π stacking in the solid state sigmaaldrich.comcambridge.orgresearchgate.net. Consequently, polymers with a high degree of HT coupling exhibit significantly enhanced charge carrier mobility and electrical conductivity compared to their regiorandom counterparts rsc.orgcambridge.orguc.edu. For instance, regioregular P3OT (typically >90% HT) can achieve conductivities in the range of 1,000–2,000 S cm-1 and charge carrier mobilities of 0.05–0.2 cm2 V-1s-1, making them highly suitable for applications in organic electronics cambridge.org.
Minimization of Head-to-Head (HH) and Tail-to-Tail (TT) Defects
Head-to-head (HH) and tail-to-tail (TT) couplings introduce steric hindrance between the alkyl side chains on adjacent thiophene rings. This steric repulsion forces the polymer backbone to twist out of planarity, disrupting the conjugation and hindering efficient π-electron delocalization and inter-chain packing rsc.orgcambridge.orguc.edukpi.ua. Such structural defects lead to a higher bandgap, reduced charge carrier mobility, and lower electrical conductivity, thereby diminishing the performance of P3OT in electronic devices. Advanced polymerization techniques like KCTP and DArP are specifically designed to suppress the formation of these undesirable linkages, thereby maximizing the proportion of HT couplings and ensuring optimal material properties.
Comparative Summary of P3OT Polymerization Methods
| Method | Catalyst System | Monomer Precursor Requirements | Typical Regioregularity (HT %) | Molecular Weight Control | Key Advantages | Disadvantages |
| Kumada Catalyst-Transfer Polycondensation (KCTP/GRIM) | Nickel-based (e.g., Ni(dppp)Cl2) | Di-Grignard or di-halo thiophene monomers | >90% (often >98%) | Good | High regioregularity, living chain-growth mechanism, controlled MW & PDI, relatively mild conditions. | Requires Grignard reagent preparation. |
| Suzuki-Miyaura Coupling | Palladium-based (e.g., Pd(PPh3)4, Pd(OAc)2) | Di-halo and di-boronic acid/ester functionalized thiophenes | 96-97% | Good | Good functional group tolerance, suitable for block copolymers, yields regioregular polymers. | Requires pre-functionalized monomers. |
| Migita-Kosugi-Stille Coupling | Palladium-based | Di-halo and di-organotin functionalized thiophenes | High | Good | Excellent functional group tolerance, suitable for controlled polymer architectures. | Uses toxic organotin reagents and byproducts, difficult purification. |
| Direct Arylation Polymerization (DArP) | Palladium-based | Aryl halides and C-H activated monomers (e.g., 2-bromo-3-octylthiophene) | High | Good | Greener process, atom-economical, fewer synthetic steps, avoids toxic reagents, cost-effective. | Can be sensitive to reaction conditions, potential for side reactions at C-H bonds. |
Compound List
this compound
Poly(3-octylthiophene) (P3OT)
Poly(3-alkylthiophene) (P3AT)
Poly(3-hexylthiophene) (P3HT)
Poly(3-butylthiophene) (P3BT)
Poly(3-decylthiophene) (P3DDT)
Poly(3-fluoro-4-octylthiophene) (F-P3OT)
Poly(3-methylthiophene) (P3MT)
Poly(quinoxaline) (PQ)
researchgate.netresearchgate.net-phenyl-C61-butyric acid methyl ester (PCBM)
Advanced Spectroscopic and Morphological Characterization in 2 N Octylthiophene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules, including their connectivity, stereochemistry, and regioregularity in polymeric systems. Both solution-state and solid-state NMR provide complementary information vital for research and development.
Solution-State NMR Analysis of Monomers and Oligomers
In the solution state, NMR spectroscopy, particularly ¹H and ¹³C NMR, offers detailed structural information about monomers and oligomers of 2-n-octylthiophene. For the this compound monomer, ¹H NMR spectra reveal characteristic signals corresponding to the protons of the thiophene (B33073) ring and the n-octyl side chain. The aromatic protons on the thiophene ring typically appear in the δ 6.8-7.2 ppm range, while the aliphatic protons of the octyl chain show signals in the δ 0.8-2.8 ppm range, with the methylene (B1212753) group adjacent to the thiophene ring appearing further downfield.
When this compound is polymerized to form poly(3-octylthiophene) (P3OT), solution-state ¹H NMR becomes critical for assessing regioregularity , a key parameter influencing the polymer's electronic and morphological properties. Regioregularity refers to the specific arrangement of monomer units, predominantly head-to-tail (HT) linkages in P3OT. Highly regioregular P3OT (typically >95% HT) exhibits superior performance in organic electronic devices compared to regiorandom counterparts. The ¹H NMR spectrum of regioregular P3OT clearly distinguishes between different proton environments arising from various coupling sequences. For instance, a singlet around δ 6.98 ppm is characteristic of the proton at the 4-position of internal thiophene units in head-to-tail-head-to-tail (HT-HT) triads. Signals from the methylene protons of the octyl side chain, particularly the α-methylene group adjacent to the thiophene ring, are observed around δ 2.8 and 2.6 ppm, with their relative intensities providing further insight into regioregularity. researchgate.netacs.orgresearchgate.net
Table 4.1.1: Typical ¹H NMR Chemical Shifts for this compound and P3OT
| Compound/Feature | Chemical Shift (δ, ppm) | Assignment | Source |
| This compound (monomer) | ~6.8-7.2 | Thiophene ring protons | researchgate.netnih.gov |
| ~0.8-2.8 | n-Octyl side chain protons | researchgate.netnih.gov | |
| P3OT (polymer, regioregular) | ~6.98 | Thiophene H4 in HT-HT triads | researchgate.netresearchgate.net |
| ~7.15 | Thiophene H4 in other triads or chain ends (often a doublet/singlet) | researchgate.net | |
| ~2.8, ~2.6 | α-Methylene protons of octyl side chain (sensitive to regioregularity) | researchgate.netresearchgate.net |
Solid-State NMR for Polymer Microstructure Analysis
Solid-state NMR (ssNMR) provides crucial information about the microstructure, chain packing, and dynamics of P3OT in its solid form, which are critical for understanding its morphological characteristics and charge transport properties. ssNMR techniques, such as magic-angle spinning (MAS) NMR, can probe the local environment of atoms in solid polymers, offering insights into crystallinity, phase separation, and molecular motion.
The degree of crystallinity in P3OT can be estimated using ssNMR, complementing techniques like X-ray diffraction and differential scanning calorimetry. mdpi.com Studies have shown that ssNMR can differentiate between crystalline and amorphous phases by revealing distinct spectral features and relaxation times. For example, nonquantitative ¹³C MAS NMR has been used to analyze the thermal behavior of P3OT, suggesting the presence of different crystalline phases and an amorphous phase at room temperature. uni-bayreuth.de Furthermore, ssNMR can provide information about the conformation of polymer chains and the ordering within the solid state, which directly influences interchain interactions and charge carrier mobility. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Purity Assessment
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight, elemental composition, and purity of chemical compounds. For this compound, MS confirms its identity and molecular mass, while for P3OT, it is essential for characterizing molecular weight distribution, identifying oligomers, and detecting residual monomers or impurities.
The molecular weight of This compound is approximately 196.35 g/mol . nih.govnist.govnist.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the monomer, where electron ionization (EI) typically shows a molecular ion peak (M⁺) at m/z 196. nih.govnist.gov
For polymers like P3OT, softer ionization techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are preferred. These methods allow for the determination of molecular weight distributions (Mn and Mw) and the identification of individual polymer chains, including oligomers. For example, MS analysis of electrosynthesized poly(3-octylthiophene) (POT) has identified oligomers with 3, 4, and 5 repeating units, corresponding to mass-to-charge ratios (m/z) of approximately 584.4, 778.6, and 972.4, respectively. researchgate.netiyte.edu.tr MS is also critical for purity assessment, as it can identify and quantify low-molecular-weight impurities or residual monomers that may affect the material's performance. nih.gov
Table 4.2: Mass Spectrometry Data for this compound
| Compound | Molecular Weight ( g/mol ) | Common MS Techniques | Key Spectral Features | Source |
| This compound | 196.35 | GC-MS | Molecular ion peak (M⁺) at m/z 196 (EI) | nih.govnist.govnist.gov |
| P3OT (oligomers) | Varies | MALDI-TOF MS, ESI-MS | Peaks corresponding to 3, 4, 5+ repeating units | researchgate.netiyte.edu.tr |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups, bond types, and molecular conformations present in a sample. They are based on the interaction of electromagnetic radiation with molecular vibrations.
Identification of Functional Groups and Bond Structures
Both IR and Raman spectroscopy are highly effective for identifying the characteristic functional groups and bond structures within this compound and P3OT. The presence of the thiophene ring and the long alkyl (octyl) side chain leads to a unique vibrational fingerprint.
IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) when the dipole moment of the molecule changes during the vibration. Characteristic absorption bands for this compound include:
C-H stretching vibrations from the n-octyl chain typically appear in the region of 2850-2960 cm⁻¹. specac.comcore.ac.ukvscht.cz
C-H stretching vibrations associated with the thiophene ring protons are generally found at slightly higher wavenumbers, around 3100-3150 cm⁻¹. specac.comcore.ac.ukvscht.czacs.org
C=C and C-C stretching vibrations within the thiophene ring and the conjugated backbone of P3OT are observed in the fingerprint region, often around 1450-1600 cm⁻¹. specac.comcore.ac.uk
C-S stretching vibrations are typically found at lower wavenumbers, often below 1000 cm⁻¹. uc.edu
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of light, which is sensitive to changes in the polarizability of a molecule during vibration. Raman spectroscopy is particularly useful for identifying nonpolar bonds and symmetric vibrations.
C-H stretching vibrations from both the octyl chain (~2850-2960 cm⁻¹) and the thiophene ring (~3100-3150 cm⁻¹) are Raman active. acs.org
Thiophene ring vibrations , including C=C and C-C stretches, exhibit strong Raman activity. For P3HT (a closely related polymer), characteristic Raman bands associated with the conjugated backbone (often referred to as Effective Conjugation Coordinate or ECC modes) are observed around 1415 cm⁻¹ and 1370 cm⁻¹. mdpi.comresearchgate.net These bands are highly sensitive to the degree of planarity and conjugation length of the polymer chain. mdpi.comresearchgate.netnih.gov
Table 4.3.1: Characteristic IR and Raman Vibrational Frequencies for this compound and P3OT
| Bond/Group | Technique | Wavenumber (cm⁻¹) | Assignment | Source(s) |
| C-H (alkyl, stretching) | IR/Raman | 2850-2960 | n-Octyl side chain | specac.comcore.ac.ukvscht.cz |
| C-H (thiophene ring, stretching) | Raman | 3100-3150 | Thiophene ring protons | acs.org |
| C=C / C-C (thiophene ring, stretching) | IR | 1450-1600 | Thiophene ring | specac.comcore.ac.uk |
| C=C / C-C (conjugated backbone) | Raman | ~1415, ~1370 | P3HT polymer backbone (ECC modes), sensitive to conformation/conjugation length | mdpi.comresearchgate.net |
| C=C / C-C (conjugated backbone) | Raman | ~1430, ~1498 | P3HT polymer backbone (polaron/IRAV related), sensitive to doping/conformation | nih.govpolimi.it |
| C-S (stretching) | IR | <1000 | Thiophene ring | uc.edu |
Conformational Analysis of P3OT Polymer Chains
IR and Raman spectroscopy are valuable for probing the conformational state of P3OT polymer chains. The degree of planarity of the thiophene backbone and the arrangement of the alkyl side chains significantly influence the material's optical and electronic properties.
In solution, P3OT chains can adopt disordered, coiled conformations, whereas in the solid state, they tend to pack into more ordered, planar structures to maximize π-π stacking. mdpi.com These conformational differences manifest as shifts in characteristic vibrational frequencies. For instance, in Raman spectroscopy, changes in the bands associated with the conjugated backbone (e.g., around 1415 cm⁻¹) have been observed to correlate with conformational relaxation from twisted to planar forms in photoexcited P3HT. researchgate.net Similarly, IR-activated vibrational modes (IRAVs) and resonance Raman (RR) bands are sensitive to chain conformation and the formation of polarons upon photoexcitation, with shifts in C=C stretching frequencies indicating changes in conjugation length and planarity. nih.gov The presence of specific vibrational modes and their frequencies can thus serve as indicators of the degree of order and conformational freedom of the P3OT chains. mdpi.com
Theoretical and Computational Chemistry Studies of 2 N Octylthiophene Systems
Density Functional Theory (DFT) Calculations for Ground State Properties
DFT is a widely adopted quantum mechanical method for determining the ground-state electronic structure of molecules. It offers a balance between computational cost and accuracy, making it suitable for investigating complex organic systems.
Molecular Geometry Optimization and Conformations of 2-n-Octylthiophene
The initial step in most DFT studies involves optimizing the molecular geometry to find the lowest energy conformation. For poly(3-octylthiophene-2,5-diyl) (P3OT), calculations using the Gaussian 09 program at the DFT/B3LYP/6-311+G(d) level of theory have been performed sdiarticle4.comjournaljmsrr.comresearchgate.net. These studies report the lowest average bond length in vacuum to be approximately 1.08311 Å, with a marginal decrease to 1.0830 Å in a simulated medium sdiarticle4.comjournaljmsrr.comresearchgate.net. While specific conformational studies on the isolated this compound monomer are not extensively detailed in the provided results, DFT is a standard method for exploring various conformers and identifying the most stable arrangement of the alkyl chain relative to the thiophene (B33073) ring, which can influence electronic properties ncsu.eduresearchgate.net.
Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO Energies)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical parameters that dictate a molecule's electronic behavior, including its ionization potential, electron affinity, and charge transport properties. For P3OT, DFT calculations have yielded various HOMO and LUMO values depending on the computational setup and environment.
In vacuum, calculations using the DFT/B3LYP/6-311+G(d) level of theory report a HOMO energy of -6.44 eV and a LUMO energy of -3.63 eV, resulting in an energy gap of 2.81 eV sdiarticle4.comjournaljmsrr.comresearchgate.net. Studies comparing these values with literature data, such as those reporting band gaps of 2.51 eV for P3OT researchgate.net or -4.97 eV (HOMO), -2.62 eV (LUMO), and 2.35 eV (band-gap) [6, citing ref 5], indicate variations that can arise from different computational methodologies or the inclusion of environmental effects. The energy gap is often considered an indicator of chemical stability and reactivity, with larger gaps generally implying lower reactivity researchgate.net. Calculations performed in various solvents show only a minor influence on the HOMO, LUMO, and energy gap values sdiarticle4.comjournaljmsrr.comresearchgate.net.
Table 1: Ground State Properties of P3OT (DFT Calculations)
| Property | Value (Vacuum) | Value (Medium) | Reference |
| HOMO Energy (eV) | -6.44 | ~ -6.44 | sdiarticle4.comjournaljmsrr.comresearchgate.net |
| LUMO Energy (eV) | -3.63 | ~ -3.63 | sdiarticle4.comjournaljmsrr.comresearchgate.net |
| Energy Gap (eV) | 2.81 | ~ 2.81 | sdiarticle4.comjournaljmsrr.comresearchgate.net |
| Lowest Avg Bond Len. (Å) | 1.08311 | 1.0830 | sdiarticle4.comjournaljmsrr.comresearchgate.net |
Note: Values for "Medium" are approximate based on the statement that solvent effects show little impact.
Charge Distribution and Electronic Densities
DFT calculations can also elucidate the distribution of electron density and charge within the molecule. This information is crucial for understanding intermolecular interactions and electronic polarization. Studies have visualized HOMO and LUMO orbitals, showing their localization around the aromatic cycles of the thiophene system physchemres.org. Furthermore, DFT enables the calculation of parameters like Mulliken electronegativity, chemical hardness, and electronic potential, derived from HOMO and LUMO energies, which provide deeper insights into the molecule's electronic behavior researchgate.netphyschemres.org. Electrostatic potential maps, another output of DFT, can visually represent the charge distribution, highlighting regions of positive and negative electrostatic potential researchgate.net.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT extends DFT to describe the electronic excitation processes, making it invaluable for predicting optical properties such as UV-Vis absorption and fluorescence spectra.
Prediction of UV-Vis and Fluorescence Spectra
TD-DFT is a standard computational approach for predicting the UV-Vis absorption spectra of molecules. By calculating the energies of electronic transitions and their probabilities, TD-DFT can simulate the spectral features that are experimentally observable faccts.defaccts.deohio-state.edursc.org. For P3OT, TD-DFT calculations have been used to predict its absorption spectrum. In vacuum, the primary electronic transition is predicted to occur at approximately 948.46 nm with an oscillator strength of 0.0015 sdiarticle4.comjournaljmsrr.comresearchgate.net. When calculations are performed in the presence of solvents, these values show a slight increase, with excitation energies ranging from 950.10 nm to 956.07 nm and oscillator strengths between 0.0020 and 0.0022 sdiarticle4.comjournaljmsrr.comresearchgate.net. These calculated wavelengths suggest absorption in the near-infrared region, which is characteristic of conjugated polymers and relevant for optoelectronic applications. The accuracy of TD-DFT predictions can be influenced by the choice of functional and basis set, with some studies suggesting that functionals like B2PLYP and ωB97X-D offer reliable results for similar systems chemrxiv.orgmdpi.com.
Excitation Energies and Oscillator Strengths
The excitation energy and oscillator strength are key parameters derived from TD-DFT calculations that quantify the probability and energy of electronic transitions. As noted above, for P3OT, the lowest energy excitation in vacuum is calculated to be around 948.46 nm with an oscillator strength of 0.0015 sdiarticle4.comjournaljmsrr.comresearchgate.net. In a solvated environment, these values shift slightly to 950.10-956.07 nm for excitation energy and 0.0020-0.0022 for oscillator strength sdiarticle4.comjournaljmsrr.comresearchgate.net. These values are important for understanding the material's interaction with light and its potential for applications in areas like organic photovoltaics and light-emitting diodes.
Table 2: Excited State Properties of P3OT (TD-DFT Calculations)
| Property | Value (Vacuum) | Value (Medium) | Reference |
| Excitation Energy (nm) | 948.46 | 950.10 - 956.07 | sdiarticle4.comjournaljmsrr.comresearchgate.net |
| Oscillator Strength | 0.0015 | 0.0020 - 0.0022 | sdiarticle4.comjournaljmsrr.comresearchgate.net |
Compound List:
this compound
Poly(3-octylthiophene-2,5-diyl) (P3OT)
Poly(3-hexylthiophene-2,5-diyl) (P3HT)
Indene-C60-bisadduct (ICBA)
Research Applications of 2 N Octylthiophene in Organic Electronic Devices
Organic Field-Effect Transistors (OFETs) Utilizing P3OT Active Layers
P3OT is frequently employed as the active semiconductor layer in p-type OFETs. alfachemic.commit.edu These transistors are essential components in various electronic circuits. jics.org.br The performance of P3OT-based OFETs is critically dependent on factors such as the device structure, the method of fabrication, and the molecular characteristics of the polymer itself.
Device Architectures and Fabrication Techniques
OFETs can be constructed in several architectures, including bottom-gate top-contact (BGTC) and top-gate bottom-contact (TGBC) configurations. rsc.org The choice of architecture can influence device performance. spiedigitallibrary.org For instance, top-gate devices can offer better environmental stability by encapsulating the organic semiconductor. jics.org.br
A variety of solution-based techniques are used to deposit the P3OT layer, such as spin coating, dip coating, and inkjet printing. researchgate.netnih.gov Inkjet printing, in particular, is a promising method for the low-cost and large-scale manufacturing of organic electronics. researchgate.net Researchers have investigated the impact of different solvents on the quality of inkjet-printed P3OT films. While chloroform-based solutions proved problematic, chlorobenzene (B131634) and xylene were found to be suitable solvents, enabling the printing of uniform lines. researchgate.net The solution floating method is another technique that can produce high-quality crystalline films of materials like poly(3-hexylthiophene) (P3HT), a close relative of P3OT. mdpi.com
The substrate and the dielectric layer also play a crucial role. Silicon wafers with a silicon dioxide (SiO2) gate dielectric are commonly used for research purposes. researchgate.netnih.gov The surface of the dielectric is often treated to improve the ordering of the polymer chains and enhance device performance. spiedigitallibrary.org
Charge Carrier Mobility and On/Off Ratio Enhancement Studies
Two key metrics for evaluating OFET performance are charge carrier mobility (µ) and the on/off current ratio (Ion/Ioff). mit.edumdpi.com Mobility relates to how quickly charge carriers can move through the semiconductor, while the on/off ratio indicates the device's ability to switch between a conductive and non-conductive state. mit.edu
For P3OT, reported hole mobilities have varied depending on the fabrication conditions and device structure. Studies have shown that the choice of solvent for inkjet printing significantly impacts mobility, with values up to 2×10⁻³ cm²/Vs achieved using a P3OT solution in xylene. researchgate.net In another study, OFETs fabricated with P3OT on an untreated SiO2 surface showed an average mobility of 0.03 cm²/Vs. spiedigitallibrary.org A high on/off ratio, on the order of 10⁶, has been achieved in some OFETs, which is crucial for their application as switches. spiedigitallibrary.org
Table 1: Performance of P3OT-based OFETs under Different Conditions
| Fabrication Method | Solvent | Substrate Treatment | Hole Mobility (cm²/Vs) | On/Off Ratio |
|---|---|---|---|---|
| Inkjet Printing researchgate.net | Xylene | - | 2x10⁻³ | - |
| - spiedigitallibrary.org | - | Untreated SiO₂ | 0.03 | - |
| - spiedigitallibrary.org | - | OTS-8 treated SiO₂ | 0.19 | ~10⁷ |
Alkyl Chain Engineering for Optimized Device Performance
The length and structure of the alkyl side chains on the polythiophene backbone significantly influence the polymer's properties and, consequently, the performance of the resulting OFETs. researchgate.netnih.gov While this article focuses on the octyl side chain of P3OT, it is part of a broader area of research known as alkyl chain engineering.
Organic Light-Emitting Diodes (OLEDs) Employing P3OT
P3OT is also utilized as an active material in the fabrication of organic light-emitting diodes (OLEDs) due to its electroluminescent properties. alfachemic.comsigmaaldrich.com OLEDs are devices that emit light when an electric current is passed through them and are used in displays and lighting applications. nelsonmillergroup.com
Electroluminescence Properties and Efficiency Optimization
The operation of an OLED involves the injection of holes and electrons from the electrodes, which then recombine in the emissive layer to form excitons. The radiative decay of these excitons results in the emission of light. koreascience.kr P3OT-based OLEDs typically emit light in the orange-red region of the visible spectrum. koreascience.kr For instance, single-layer EL devices using P3OT as the emitting material have shown a maximum emission peak at a wavelength of 640 nm. koreascience.kr
The efficiency of OLEDs can be enhanced by using a heterostructure design, which involves sandwiching the emissive layer between hole transport and electron transport layers. sigmaaldrich.com This improves charge injection and recombination balance. sigmaaldrich.com In some device structures, emission from both the P3OT layer and another material, such as Alq3, can be observed, with P3OT emitting at around 628 nm. researchgate.net
Polymer Light-Emitting Diodes (PLEDs) Based on 2-n-Octylthiophene Copolymers
To tune the color and efficiency of light emission, this compound is often copolymerized with other monomers. researchgate.netresearchgate.net This approach allows for the creation of polymer light-emitting diodes (PLEDs) with tailored properties. sigmaaldrich.com
For example, copolymers of 3-(2-benzotriazolovinyl)thiophene and 3-octylthiophene (B1296729) have been synthesized to create active materials for orange PLEDs. researchgate.net By varying the molar ratio of the two monomers, the absorption and emission wavelengths of the resulting polymer can be controlled. researchgate.net Another strategy involves copolymerizing fluorene (B118485) and thiophene (B33073) units. researchgate.net These copolymers have demonstrated good photoluminescence quantum yields and have been used to fabricate PLEDs where electrons are the majority carriers. researchgate.net The performance of such devices can be significantly improved by incorporating a hole-injection/transporting layer like poly(3,4-ethylenedioxythiophene) (PEDOT). researchgate.net
Electrochemiluminescence (ECL) Devices with P3OT
Electrochemiluminescence (ECL) is a process where light is generated from electrochemically produced reactants. P3OT has been utilized as the emitting material in the development of ECL devices. These devices are typically liquid-based and have a simple structure, making their fabrication relatively straightforward. dntb.gov.uamdpi.com
In a typical P3OT-based ECL device, the polymer is dissolved in a suitable solvent along with a supporting electrolyte. When an alternating current (AC) voltage is applied across the electrodes, radical cations and anions of the P3OT are generated. The subsequent annihilation reaction between these oppositely charged radical ions results in the formation of excited-state P3OT molecules (excitons), which then relax to the ground state by emitting light. The emitted light is characteristic of the polymer's energy gap, with P3OT-based devices typically showing orange-red emission. koreascience.kr
Research has shown that the performance of P3OT ECL devices can be significantly enhanced by the addition of other molecules. For instance, the introduction of perylene (B46583) into the P3OT solution has been demonstrated to improve both the luminescence intensity and the stability of the device. mdpi.comresearchgate.net It is proposed that perylene radical ions act as electron shuttles, facilitating the generation of P3OT radical ions more uniformly throughout the solution and away from the electrodes. mdpi.com This leads to a more efficient annihilation reaction and consequently, a brighter and longer-lasting ECL emission. mdpi.comresearchgate.net Studies have reported a 12-fold increase in maximum luminescence intensity and a 23-fold increase in the light-emitting time ratio when perylene is added to a P3OT ECL device. dntb.gov.uamdpi.comresearchgate.net
| P3OT ECL Device Performance with and without Perylene | |
| Parameter | Improvement with Perylene |
| Maximum Luminescence Intensity | ~12 times higher dntb.gov.uamdpi.comresearchgate.net |
| Light-Emitting Time Ratio | ~23 times higher dntb.gov.uamdpi.comresearchgate.net |
Organic Photovoltaic (OPV) Cells and Solar Energy Conversion
P3OT is a p-type semiconductor material that has been explored as an electron donor in organic photovoltaic (OPV) cells, which convert solar energy into electricity. aip.org Its favorable properties include good solubility, thermal stability, and light absorption in the visible spectrum. nih.govsigmaaldrich.com
The most common architecture for P3OT-based solar cells is the bulk heterojunction (BHJ). ijsr.net In a BHJ device, P3OT is blended with an electron acceptor material, creating a bicontinuous interpenetrating network of donor and acceptor domains within the photoactive layer. ijsr.netscientific.net This morphology provides a large interfacial area for efficient exciton (B1674681) dissociation, which is the separation of a photogenerated electron-hole pair into free charge carriers. ijsr.net
A widely used acceptor material in conjunction with P3OT is a fullerene derivative, such as (6,6)-phenyl C71 butyric acid methyl ester (PC71BM). scientific.netosti.gov The nanoscale phase separation between the P3OT donor and the PC71BM acceptor is crucial for device performance. scientific.net Atomic force microscopy (AFM) studies have shown that a well-distributed network of the acceptor within the polymer matrix leads to higher photocurrent generation. scientific.net For instance, in inkjet-printed P3OT:PC71BM films, a 25 wt% concentration of PC71BM was found to be well-distributed, resulting in the highest photocurrent. scientific.net The donor-acceptor ratio significantly influences the performance of these solar cells. osti.gov
The power conversion efficiency (PCE) of an OPV cell is critically dependent on the energy levels of the donor and acceptor materials, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govpitt.edu The energy gap of the donor polymer determines the portion of the solar spectrum that can be absorbed. nih.gov Polythiophenes like P3HT (a close relative of P3OT) have a relatively large bandgap of about 2.0 eV, which limits their absorption of the red and infrared parts of the solar spectrum. nih.gov
To enhance PCE, researchers focus on engineering the bandgap of the donor polymer. nih.gov The ideal bandgap for a single-junction solar cell is around 1.4 eV. researchgate.net Strategies to lower the bandgap of polythiophenes include increasing the conjugation length of the polymer backbone and introducing alternating donor-acceptor units within the polymer chain. nih.gov For P3OT-based cells, blending it with other polymers like poly(3-hexylthiophene) (P3HT) has been shown to improve performance. A ternary blend of P3HT/P3OT/PC71BM has demonstrated a PCE of 2.07%. spiedigitallibrary.org
| Performance of P3HT/P3OT/PC71BM Ternary Solar Cell | |
| Open Circuit Voltage (Voc) | 0.61 V spiedigitallibrary.org |
| Short-Circuit Current Density (Jsc) | 6.55 mA/cm² spiedigitallibrary.org |
| Fill Factor (FF) | 0.51 spiedigitallibrary.org |
| Power Conversion Efficiency (PCE) | 2.07% spiedigitallibrary.org |
For P3HT-based systems, which are similar to P3OT, simulations have shown that increasing the built-in potential by modifying the material composition near the electrodes can lead to an increase in Voc by as much as 0.20 V, potentially boosting the PCE by up to 48%. technion.ac.il Another approach for more accurate Voc prediction involves using photoconductivity measurements to determine the charge transfer energy (ECT) between the donor and acceptor, which provides a more direct measure of the effective energy gap at the interface. mdpi.commoorfield.co.uk This method has shown a higher correlation with experimentally measured Voc values compared to predictions based on the energy levels of the pure materials. mdpi.com
Biosensors and Chemosensors Development
The electronic properties of conductive polymers like P3OT make them suitable for use in chemical sensors and biosensors. researchgate.netuniroma1.it These sensors are analytical devices that detect specific chemical or biological substances. nih.gov
P3OT can be integrated into sensing platforms as a transducer layer. nih.gov The role of the transducer is to convert the recognition of an analyte into a measurable signal, such as a change in electrical current or potential. ruc.dk In potentiometric sensors, P3OT can be used as a solid-contact layer to transfer charge between an ion-selective membrane and the electrode surface. nih.gov
Optical and Electronic Responses to Environmental Stimuli
Polythiophenes, the class of polymers to which poly(n-octylthiophene) belongs, are known for having optical and electronic properties that are responsive to various environmental stimuli. wikiwand.comwikipedia.org These changes are often dramatic, resulting in significant color shifts (thermochromism, solvatochromism, electrochromism) or changes in conductivity. wikiwand.com The underlying mechanism for these responses involves the conformation of the polymer's conjugated backbone. wikiwand.com Environmental factors such as temperature, the presence of specific solvents, applied electrical potential, or binding events with other molecules can induce a twist in the polymer backbone, which disrupts the π-conjugation. wikiwand.comwikipedia.org This disruption alters the electronic structure of the polymer, leading to observable changes in its optical absorption and emission spectra, as well as its electrical conductivity. wikiwand.com
The introduction of functional groups to the thiophene ring can further tune these responsive properties. For instance, polythiophenes with partially fluorinated alkyl chains have been shown to possess unique characteristics like enhanced hydrophobicity and resistance to oxidation. rsc.org Research on poly(3-alkylthiophene) derivatives with carboxylic acid groups has demonstrated that hydrogen bonding can induce an ordered assembly, influencing the material's response. nsf.gov Similarly, amphiphilic triblock copolymers containing polythiophene segments have been synthesized that exhibit light emission that is tunable in response to changes in pH, temperature, and solvent. rsc.org
Electrochromic Devices and Smart Windows
The ability of poly(n-octylthiophene) to change color upon the application of an electrical potential makes it a candidate material for electrochromic devices (ECDs). scientificlabs.ieresearchgate.net Electrochromism is a reversible change in optical properties, such as transmittance and reflectance, induced by an electrochemical oxidation-reduction reaction. electrochemsci.org This property is central to applications like smart windows, which can dynamically control the amount of light and heat passing through, contributing to energy efficiency in buildings. electrochemsci.orga-star.edu.sgpib.gov.in
In a typical electrochromic device, a film of poly(n-octylthiophene) acts as the active layer. Research has shown that thin films of poly(3-octylthiophene) (P3OT) are orange-yellow in their neutral, fully reduced state. electrochemsci.org When an oxidizing potential is applied, the polymer undergoes a reversible change to a dark blue color. electrochemsci.org This color change corresponds to the formation of polarons and bipolarons along the polymer chain, which introduces new electronic transitions. Spectroelectrochemical analysis of P3OT films confirms a bipolaron band structure with a π-π* interband transition starting around 1.94 eV to 2 eV. researchgate.netelectrochemsci.org
The performance of an electrochromic device is characterized by several parameters, including optical contrast (the difference in transmittance between the colored and bleached states), switching speed, and coloration efficiency. An electrochromic device fabricated with a poly(3,5-dimethyl-2,2'-bithiophene) (PDMeBTh) film and a poly(3,4-ethylenedioxythiophene) (PEDOT) counter-electrode demonstrated significant light contrast of 27% at 433 nm and 61% at 634 nm. mdpi.com The coloration efficiency for this device was calculated to be 403 cm²/C at 433 nm and 577 cm²/C at 634 nm, indicating high efficiency. mdpi.com Another study on black-to-transmissive electrochromic copolymers reported achieving cycling stability of over 100,000 cycles and coloration efficiencies as high as 1078 cm²/C. nih.gov
The table below summarizes the performance of an electrochromic device based on a polythiophene derivative, illustrating the typical data used to evaluate such systems.
Table 1: Performance of a PDMeBTh/PEDOT Electrochromic Device
| Performance Metric | Value at 433 nm | Value at 634 nm | Reference |
|---|---|---|---|
| Optical Contrast (ΔT) | 27% | 61% | mdpi.com |
| Coloring Time | 0.21 s | 2.17 s | mdpi.com |
| Bleaching Time | 0.29 s | 0.41 s | mdpi.com |
| Coloration Efficiency (CE) | 403 cm²/C | 577 cm²/C | mdpi.com |
Transducer Layers in Potentiometric Sensors
Poly(3-octylthiophene-2,5-diyl) (POT) is extensively researched for its application as an ion-to-electron transducer in all-solid-state ion-selective electrodes (ISEs). mdpi.comresearchgate.net In these sensors, the transducer layer is a critical component that converts the ionic signal from the ion-selective membrane into a stable electronic signal. austinpublishinggroup.com The key properties required for an effective transducer material include high electrical capacitance, high hydrophobicity, and stable potential response. austinpublishinggroup.com
One of the most significant advantages of using POT in this context is its high hydrophobicity. mdpi.comresearchgate.net A highly hydrophobic transducer layer prevents the formation of an undesirable aqueous layer between the ion-selective membrane and the electrode, which can cause signal drift and instability. mdpi.com Research has shown that incorporating POT into a transducer layer can make the material superhydrophobic. mdpi.comnih.gov For example, a composite of ruthenium dioxide (RuO₂) and POT exhibited a water contact angle of 149°, a significant increase from the 7° of RuO₂ alone. mdpi.com This superhydrophobicity contributes to a longer sensor lifetime and more stable potentiometric responses. mdpi.comnih.gov
The electrical capacitance of the transducer layer is another crucial factor, as higher capacitance generally leads to a more stable potential. mdpi.comnih.gov While POT itself has moderate capacitance, it is often used in composites to enhance this property. A nanocomposite of multiwalled carbon nanotubes (MWCNTs) and POT was developed where the polymer acted as a dispersing agent for the nanotubes. acs.org This composite material exhibited high electronic conductivity, high lipophilicity, and importantly, prevented the unwanted partitioning of POT into the membrane phase, ensuring sensor stability. acs.org Another study reported that modifying a carbon paste electrode with POT resulted in electrodes with excellent potential stability (0.02 mV/h) and response reversibility (0.01 mV). mdpi.com
The table below compares the properties of transducer layers based on POT and its composites, highlighting the improvements achieved through material engineering.
Table 2: Properties of POT-Based Transducer Layers for Potentiometric Sensors
| Transducer Material | Key Property | Measured Value | Reference |
|---|---|---|---|
| RuO₂-POT Composite | Contact Angle | 149° | mdpi.com |
| POTF–PMCB Composite | Contact Angle | >140° | nih.gov |
| POTF–PMCB/Na⁺-SPCE | Capacitance | 23.3 µF | nih.gov |
| PMCB/Na⁺-SPCE | Capacitance | 6.93 µF | nih.gov |
| Carbon Paste with RuO₂ and POT | Potential Stability | 0.02 mV/h | mdpi.com |
Compound Names Mentioned
Table 3: List of Compounds
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | This compound |
| P3OT / POT | Poly(3-octylthiophene-2,5-diyl) |
| PDMeBTh | Poly(3,5-dimethyl-2,2'-bithiophene) |
| PEDOT | Poly(3,4-ethylenedioxythiophene) |
| RuO₂ | Ruthenium dioxide |
| MWCNTs | Multiwalled Carbon Nanotubes |
| POTF | Fluorinated poly(3-octylthiophene-2,5-diyl) |
| PMCB | Purified Mesoporous Carbon Black |
Derivatization and Structure Property Relationship Studies of 2 N Octylthiophene
Synthesis of Substituted 2-n-Octylthiophene Derivatives
The synthesis of substituted this compound derivatives often involves creating monomers suitable for polymerization or direct functionalization of the thiophene (B33073) ring. A common precursor is 3-octylthiophene (B1296729), which can be polymerized to form poly(3-octylthiophene) (P3OT). The introduction of substituents onto the thiophene backbone is a key strategy for modifying material properties.
Several synthetic methods are employed to create these derivatives:
Metal-Catalyzed Cross-Coupling Reactions : Techniques like Suzuki and Stille couplings are widely used to form C-C bonds, allowing for the synthesis of complex oligomers and polymers. nih.govnih.gov For example, thiophene boronic acids can be coupled with halogenated thiophenes to build longer conjugated systems. nih.gov
Grignard Metathesis (GRIM) Polymerization : This is a powerful method for producing regioregular poly(3-alkylthiophene)s, including P3OT. The process involves the formation of a Grignard reagent from a dihalothiophene monomer, followed by nickel-catalyzed polymerization. mdpi.com This technique allows for control over the molecular weight of the resulting polymer. mdpi.com
Oxidative Chemical Polymerization : Using reagents like iron(III) chloride (FeCl3) is a common method for polymerizing thiophene monomers. acs.org While often leading to defects and lower regioregularity, it is a straightforward approach to synthesizing polythiophenes.
Vilsmeier-Haack Reaction : This reaction is a useful tool for the formylation of activated aromatic rings like thiophene, creating aldehyde intermediates that can be further modified to synthesize more complex derivatives. mdpi.com
These synthetic strategies enable the creation of a wide array of this compound derivatives, from simple substituted monomers to well-defined polymers and copolymers with tailored functionalities.
Influence of Alkyl Chain Length and Branching on Material Properties
The alkyl side chain, such as the n-octyl group in this compound, plays a crucial role in determining the physical and electronic properties of poly(3-alkylthiophene)s (P3ATs). Its primary function is to enhance solubility, but its length and structure also profoundly impact polymer packing, morphology, and charge transport. mdpi.comrsc.org
Longer alkyl side chains generally increase the solubility of the polymer in organic solvents. However, they can also increase the distance between the conjugated backbones of adjacent polymer chains (interchain spacing). nih.gov Studies comparing poly(3-hexylthiophene) (P3HT) and poly(3-octylthiophene) (P3OT) have shown that the increased interchain spacing in P3OT can lead to decreased coplanarity of the main chain. nih.gov This, in turn, can negatively affect charge carrier mobility. nih.gov
The thermal properties of P3ATs are also dependent on the side-chain length. The crystalline melting temperature (Tm) tends to decrease as the alkyl side-chain length increases. mdpi.com This is attributed to the disruption of interchain packing by the bulkier side chains. For instance, the melting temperature follows the trend of poly(3-butylthiophene) (P3BT) > P3HT > P3OT. mdpi.com
| Property | Influence of Increasing Alkyl Chain Length (e.g., Hexyl to Octyl) | Source(s) |
| Solubility | Increases | mdpi.comrsc.org |
| Interchain Spacing | Increases | nih.gov |
| Main Chain Coplanarity | Decreases | nih.gov |
| Crystalline Melting Temp (Tm) | Decreases | mdpi.com |
| Charge Carrier Mobility | Tends to decrease | nih.govresearchgate.net |
Regioisomeric Effects on Electronic and Optical Characteristics
Regioregularity refers to the specific orientation of side chains along the polymer backbone. In poly(3-alkylthiophene)s, linkages can be Head-to-Tail (HT), Head-to-Head (HH), or Tail-to-Tail (TT). nih.gov A high degree of HT coupling results in a regioregular polymer, which has significantly different properties compared to its regioirregular counterpart.
Regioregular P3ATs, such as P3OT, have planar backbones that facilitate close and orderly chain packing, leading to higher crystallinity. nih.gov This ordered structure enhances π-π stacking between chains, which is crucial for efficient charge transport. In contrast, regioirregular polymers contain HH linkages that introduce steric hindrance, causing twists in the polymer backbone. nih.gov These "kinks" act as defects that disrupt regular packing and reduce crystallinity. nih.gov
These structural differences have a direct impact on the electronic and optical properties:
Optical Absorption : Regioregular polymers exhibit red-shifted absorption spectra with a characteristic vibronic shoulder around 600 nm, indicating a more ordered, aggregated structure. Regioirregular polymers have a blue-shifted absorption maximum and lack this feature. nih.gov This leads to a smaller optical band gap for regioregular materials (e.g., ~1.9 eV for regioregular P3HT) compared to regioirregular ones (e.g., ~2.2 eV for regiorandom P3HT). nih.gov
Charge Carrier Mobility : The enhanced order and crystallinity in regioregular polymers lead to significantly higher charge carrier mobility. As regioregularity decreases, mobility can drop by several orders of magnitude. For example, P3HT mobility can decrease from 10⁻¹ cm²/V·s in highly regioregular films to 10⁻⁴ cm²/V·s with reduced regioregularity, and even further to 10⁻⁸ cm²/V·s in highly irregular films. nih.gov
| Property | Regioregular P3AT (High HT%) | Regioirregular P3AT (Low HT%) | Source(s) |
| Crystallinity | High | Low | nih.gov |
| Optical Band Gap | Lower (~1.9 eV) | Higher (~2.2 eV) | nih.gov |
| Charge Carrier Mobility | High (e.g., 10⁻¹ cm²/V·s) | Very Low (e.g., 10⁻⁴ to 10⁻⁸ cm²/V·s) | nih.gov |
Copolymers of this compound with Other Thiophene Derivatives
Copolymerization is a powerful strategy to fine-tune the properties of thiophene-based materials by combining different monomer units within the same polymer chain. Creating copolymers of this compound (or its 3-substituted isomer) with other thiophene derivatives or different aromatic units can create materials with tailored optical and electronic properties. electrochemsci.org
A common approach is the design of donor-acceptor (D-A) copolymers, where electron-rich units like 3-octylthiophene are combined with electron-deficient (acceptor) units. This strategy effectively lowers the polymer's band gap by reducing the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For example, copolymers have been synthesized using quinoxaline (B1680401) units as the acceptor and various thiophene derivatives (including methoxythiophene and 3,4-propylenedioxythiophene) as donors. electrochemsci.org By varying the ratio and type of donor units, the resulting polymers exhibit distinct electrochromic properties, showing significant color changes upon oxidation. electrochemsci.org This approach has led to the development of materials with low optical band gaps (as low as 1.29 eV) and even neutral black colors, which are desirable for certain electrochromic applications. electrochemsci.org The incorporation of different units can also enhance properties like redox stability compared to simple alkyl-substituted polythiophenes. electrochemsci.org
| Copolymer System | Monomer Units | Key Property Modification | Source(s) |
| PTQET Series | Quinoxaline (Acceptor) with Thiophene, Methoxythiophene, ProDOT (Donors) | Tunable optical band gaps (1.29–1.51 eV), neutral black color, distinct electrochromic behavior | electrochemsci.org |
| Alternating Copolymers | Thiophene-acetylene units | Enhanced backbone planarity and electronic delocalization compared to homopolymers | mdpi.com |
Relationship between Molecular Structure, Self-Organization, and Device Performance
The performance of electronic devices based on this compound derivatives is a direct consequence of the interplay between molecular structure, the resulting solid-state morphology (self-organization), and the intrinsic electronic properties. nih.govmdpi.com
The molecular design—encompassing the choice of alkyl side chain, the degree of regioregularity, and the use of copolymerization—dictates how the polymer or oligomer chains pack in a thin film. nih.gov
Molecular Structure : As discussed, regioregular structures with appropriate side-chain lengths (like hexyl or octyl) promote planar backbones that favor strong π-π interactions. nih.gov
Self-Organization (Morphology) : These intermolecular interactions drive the self-assembly of chains into ordered, crystalline domains. nih.gov This leads to a morphology where crystalline regions are interconnected by amorphous regions. Efficient charge transport relies on charges being able to move through the ordered crystalline domains and hop between them. mdpi.com
Device Performance : The degree of crystallinity and the connectivity of these domains are paramount for device performance. Higher crystallinity and better-ordered packing lead to greater overlap of π-orbitals, which facilitates charge delocalization and results in higher charge carrier mobility. nih.gov In an OFET, for example, a well-ordered active layer allows for efficient charge transport from the source to the drain electrode, resulting in high mobility values. Differences in molecular structure that lead to variations in π-orbital overlap and film morphology are directly responsible for the observed differences in transistor performance. nih.gov
Therefore, a systematic understanding of the structure-property relationships is essential for the rational design of new this compound derivatives with optimized self-organization and, consequently, superior performance in electronic devices. nih.gov
Chemical Reactivity and Reaction Mechanisms of 2 N Octylthiophene
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring
The thiophene ring is inherently more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-donating effect of the sulfur atom, which stabilizes the cationic intermediate. numberanalytics.compearson.com The presence of the n-octyl group at the 2-position, being an electron-donating alkyl group, further activates the ring.
The mechanism of EAS proceeds in two main steps:
Formation of the Arenium Ion: The π-electron system of the thiophene ring acts as a nucleophile, attacking the electrophile (E⁺). This is the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as the sigma complex or arenium ion. masterorganicchemistry.combyjus.comlibretexts.org
Restoration of Aromaticity: A weak base removes a proton from the sp³-hybridized carbon where the electrophile has attached, restoring the aromatic π-system. masterorganicchemistry.comlibretexts.org
For 2-substituted thiophenes, electrophilic attack predominantly occurs at the C5 position (the "ortho" equivalent), which is the most activated and sterically accessible position. Attack at C3 is also possible but generally less favored. numberanalytics.com
A key example is the Vilsmeier-Haack reaction , which is used to formylate electron-rich aromatic rings. cambridge.orgtcichemicals.com When 2-n-octylthiophene is subjected to this reaction using a Vilsmeier reagent (formed from phosphoryl chloride and N,N-dimethylformamide), it can be formylated to produce aldehydes. sciforum.netjcu.edu.aujk-sci.com This reaction is known to place a formyl group regioselectively on activated heterocycles. researchgate.net
Another common EAS reaction is bromination. Thiophene can be brominated using reagents like N-bromosuccinimide (NBS), which provides a mild source of electrophilic bromine. researchgate.net For this compound, this reaction would be expected to yield 5-bromo-2-n-octylthiophene as the major product.
Nucleophilic Reactions at Specific Positions
While the electron-rich thiophene ring is generally unreactive towards nucleophiles, its reactivity can be inverted through metalation. This process involves deprotonation of one of the ring's C-H bonds using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to create a potent thienyl-lithium nucleophile. numberanalytics.comwikipedia.org
For this compound, the most acidic proton is at the C5 position. Treatment with n-BuLi selectively generates 2-n-octyl-5-lithiothiophene. jcu.edu.au This lithiated intermediate is highly valuable in synthesis, as it can react with a wide range of electrophiles. oup.com
For example, the reaction of the lithiated species with an electrophile like N,N-Dimethylformamide (DMF) can be used to introduce a formyl group, yielding 5-formyl-2-n-octylthiophene. jcu.edu.au
Furthermore, these lithiated thiophenes are crucial precursors for creating other organometallic reagents used in cross-coupling reactions, such as by quenching with magnesium bromide to form a Grignard reagent or with zinc chloride to form an organozinc species. scispace.com
| Reaction Type | Reagent | Position of Reaction | Product Type |
| Metalation (Lithiation) | n-Butyllithium (n-BuLi) | C5 | 2-n-Octyl-5-lithiothiophene |
| Formylation (of lithiated species) | N,N-Dimethylformamide (DMF) | C5 | 5-Formyl-2-n-octylthiophene |
| Grignard Formation | MgBr₂·OEt₂ (after lithiation) | C5 | 2-n-Octyl-5-thienylmagnesium bromide |
Free Radical Reactions and Their Control
Free radical reactions can occur at either the thiophene ring or the n-octyl side chain. The specific outcome is dependent on the reaction conditions.
Under conditions that favor allylic substitution, such as using N-bromosuccinimide (NBS) with a radical initiator in a non-polar solvent like carbon tetrachloride, bromination can occur on the alkyl chain. libretexts.org For this compound, this would preferentially happen at the carbon adjacent to the thiophene ring (the α-carbon of the octyl chain) due to the resonance stabilization of the resulting radical.
Alternatively, free-radical mechanisms are proposed for certain polymerization methods. For instance, the oxidative polymerization of thiophenes using ferric chloride (FeCl₃) is suggested to proceed via a radical pathway. uri.edu However, controlling such polymerizations to achieve well-defined materials is challenging.
Catalytic Reactions Involving this compound as a Substrate
This compound and its halogenated derivatives are fundamental monomers for the synthesis of regioregular poly(3-octylthiophene) (P3OT), a key material in organic electronics. This is achieved through various transition metal-catalyzed cross-coupling reactions. rsc.org The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov
Kumada Catalyst-Transfer Polycondensation (KCTP): Also known as Grignard Metathesis (GRIM) polymerization, this is a widely used method. tdl.orgbeilstein-journals.org It typically involves the reaction of a 2,5-dihalo-3-alkylthiophene monomer with a Grignard reagent (like methylmagnesium bromide) to form a thienyl Grignard in situ. A nickel catalyst, often with a phosphine (B1218219) ligand like Ni(dppp)Cl₂, then initiates a chain-growth polymerization. beilstein-journals.orgrsc.org Nickel catalysts are particularly effective as they tend to remain associated with the growing polymer chain, leading to controlled molecular weights and high regioregularity. tdl.orgrsc.org
Stille Polycondensation: This reaction couples an organotin compound with an organic halide using a palladium catalyst. wiley-vch.dersc.org For polythiophene synthesis, this would involve a monomer like 2,5-bis(tributylstannyl)-3-octylthiophene reacting with a dihalo-comonomer. While versatile, Stille coupling can sometimes result in lower molecular weight polymers compared to KCTP. jcu.edu.aunih.gov
Suzuki Polycondensation: This method involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. nih.govmdpi.com A monomer such as 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-octylthiophene can be polymerized via this route. scispace.com Developing new ligands and reaction conditions has improved the efficacy of Suzuki polymerization for producing high-quality polythiophenes. nih.govrsc.orgresearchgate.net
Direct Arylation Polymerization (DArP): This newer, more atom-economical method avoids the pre-synthesis of organometallic monomers by directly coupling a C-H bond with a C-X (halogen) bond. rsc.orgresearchgate.net For instance, 2-bromo-3-octylthiophene (B129903) can be polymerized directly using a palladium catalyst and a base. researchgate.netresearchgate.net This method is considered greener as it reduces toxic byproducts associated with organotin or organoboron synthesis. rsc.org
| Coupling Reaction | Typical Catalyst | Monomer 1 (Example) | Monomer 2 (Example) | Key Feature |
| Kumada (GRIM) | Ni(dppp)Cl₂ | 2,5-Dibromo-3-octylthiophene (B143100) | (forms Grignard in situ) | Chain-growth mechanism, high regioregularity. tdl.org |
| Stille | Pd(PPh₃)₄ | 2,5-Bis(tributylstannyl)-3-octylthiophene | 2,5-Dibromo-3-octylthiophene | Tolerant of many functional groups. rsc.org |
| Suzuki | Pd(dppf)Cl₂ | 3-Octyl-2,5-thiophenediboronic acid | 2,5-Dibromo-3-octylthiophene | Avoids toxic tin reagents. mdpi.com |
| Direct Arylation (DArP) | Pd(OAc)₂ | 2-Bromo-3-octylthiophene | (Self-condensation) | High atom economy, fewer synthetic steps. rsc.org |
Side Reactions and Byproduct Formation in Synthesis
The synthesis and polymerization of this compound derivatives are susceptible to several side reactions that can impact product purity, yield, and, in the case of polymers, material properties.
Regioirregularity in Polymerization: In the polymerization of 3-substituted thiophenes, the primary goal is to achieve head-to-tail (HT) coupling for optimal electronic properties. However, regio-defects such as head-to-head (HH) and tail-to-tail (TT) couplings can occur, disrupting the polymer's planarity and conjugation. rsc.org While methods like GRIM with nickel catalysts can achieve high HT content (>98%), other methods may yield more defects. nih.govresearchgate.net
Homocoupling: In cross-coupling reactions like Stille or DArP, a significant side reaction is the homocoupling of one of the monomers. jcu.edu.aumdpi.com For example, in DArP, two molecules of the C-H monomer can couple, or two molecules of the C-X monomer can reductively couple, leading to defects in the polymer chain and limiting the molecular weight. mdpi.com
Halogen Dance: This is an isomerization reaction where a halogen atom migrates to a different position on the aromatic ring, typically induced by a strong base during metalation. eurekaselect.comingentaconnect.comwhiterose.ac.uk For instance, when attempting to lithiate a bromothiophene, the bromine atom can "dance" to an adjacent, more thermodynamically stable position, leading to a mixture of constitutional isomers. clockss.orgrsc.org This can be a significant side reaction that complicates the synthesis of well-defined monomers.
Byproducts in Grignard Reactions: In Kumada (GRIM) polymerization, the formation of the Grignard reagent can lead to byproducts. For example, the reaction of a dihalothiophene with an alkylmagnesium halide can result in cross-coupling between the Grignard reagent and the byproduct alkyl halide, leading to undesired alkylated thiophenes. acs.org Furthermore, dissociation of the catalyst from the growing polymer chain, which is more common with palladium than nickel, can lead to side reactions that result in a step-growth mechanism and lower regioregularity. tdl.orgrsc.org
Emerging Research Directions and Future Outlook for 2 N Octylthiophene
Development of Novel Synthetic Routes for Enhanced Scalability and Sustainability
The transition of 2-n-octylthiophene-based materials from laboratory-scale curiosities to commercially viable products hinges on the development of synthetic routes that are not only efficient but also scalable and environmentally sustainable. rsc.orgmdpi.com Traditional polymerization methods, while effective, often rely on harsh reagents and produce significant waste.
Current research is shifting towards greener chemistry principles. plantarc.comrsc.org A particularly promising avenue is the direct C-H activation polymerization. researchgate.net This method offers high atom economy by avoiding the need for pre-functionalized monomers, thereby reducing synthetic steps and waste. researchgate.net Metal-catalyzed cross-coupling reactions like Suzuki and Stille polycondensation, and Kumada catalyst-transfer polycondensation (KCTP), continue to be refined for better control over polymer regioregularity, molecular weight, and to allow for synthesis under milder conditions. nih.govadvancedsciencenews.comrsc.org
The focus on sustainability also encompasses the use of safer, bio-based solvents and starting materials, and reducing energy consumption during synthesis. rsc.org The development of continuous-flow reactor systems for polymerization represents a significant engineering-driven advance, offering precise control over reaction conditions, enhanced reproducibility, and a clear path to industrial-scale production. mdpi.com
Table 1: Comparison of Polymerization Methods for Thiophene-Based Polymers
| Method | Key Advantages | Challenges/Research Focus | Reference |
|---|---|---|---|
| Direct C-H Arylation Polymerization (DArP) | High atom economy, fewer synthetic steps, reduced waste. | Control over regioregularity, catalyst efficiency. | researchgate.netnih.gov |
| Kumada Catalyst-Transfer Polycondensation (KCTP) | Living polymerization characteristics, control over molecular weight, block copolymer synthesis. | Catalyst sensitivity, removal of metal impurities. | nih.govadvancedsciencenews.com |
| Suzuki Polycondensation | High yields, good functional group tolerance. | Boronic acid/ester stability, removal of palladium catalyst. | researchgate.netrsc.org |
| Stille Cross-Coupling | Mild reaction conditions, tolerance to various functional groups. | Use of toxic organotin reagents. | researchgate.net |
| FeCl₃ Oxidative Coupling | Simple, cost-effective. | Poor control over regioregularity, metal impurities affecting device performance. | cmu.edu |
Integration of this compound into Advanced Nanomaterials and Hybrid Systems
The functionalization of nanoparticles with polymers derived from this compound is a rapidly expanding research area aimed at creating hybrid materials with synergistic properties. mdpi.comnih.govmdpi.com These composites merge the unique electronic and optical characteristics of the conjugated polymer with the distinct physical or chemical properties of the nanomaterial core.
Researchers are actively exploring the creation of core-shell nanoparticles, where a core of silica, titanium dioxide, or magnetic particles is coated with a layer of poly(3-octylthiophene) (P3OT). mdpi.comnih.gov Such materials have shown promise in applications like electrorheological (ER) fluids, where the polymer shell enhances the material's response to an applied electric field. mdpi.com
Another significant direction is the development of nanocomposites with carbon nanomaterials, such as multiwalled carbon nanotubes (MWCNTs). acs.orgkirj.ee P3OT can act as a dispersing agent for MWCNTs, leading to materials with high electronic conductivity, capacitance, and lipophilicity, which are highly desirable for applications in all-solid-state ion-selective electrodes. acs.orgresearchgate.net The polymer's affinity for gold has also been exploited to create hybrid polythiophene-gold nanoparticle (AuNP) systems, which exhibit enhanced conductivity and have potential uses in sensors and memory devices. researchgate.net The goal is to tailor the interface between the polymer and the nanoparticle to optimize charge transfer, enhance stability, and create novel functionalities. kirj.eemdpi.com
Multi-Functional Materials Design Based on this compound Scaffolds
The versatility of the thiophene (B33073) ring allows for its incorporation into complex macromolecular architectures, leading to multi-functional materials where a single system can perform several tasks. The design strategy often involves the copolymerization of this compound-containing monomers with other functional units.
A promising approach is the "A₂ + B₂ + C₃" pathway for synthesizing highly branched polymers. rsc.org By combining monomers like 2,5-dibromo-3-octylthiophene (B143100) with fluorene (B118485) and triphenylamine-based units, researchers can create polymers where the branching density is controlled. rsc.org This "dilution of branches" strategy influences solubility, morphology, and thermal properties, allowing for fine-tuning of the material's performance in devices. rsc.org
Furthermore, this compound derivatives are being investigated for their role in creating materials with specific sensory capabilities. For example, composites of P3OT with metal oxides like hydrous iridium dioxide have been developed for ion-selective electrodes. mdpi.commdpi.comresearchgate.net The combination of materials results in superhydrophobic surfaces with high electrical capacitance, crucial for sensor stability and performance. researchgate.net The ultimate aim is to design materials where electronic, optical, and sensory functions are integrated at the molecular level.
Advanced Computational Tools for Predictive Materials Science and Device Performance
The design of new materials based on this compound is increasingly being accelerated by advanced computational methods. mdpi.com These tools allow for the prediction of material properties and device performance before undertaking complex and time-consuming synthesis.
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent variant (TD-DFT), are widely used to explore the physical, optical, and chemical properties of novel thiophene derivatives. researchgate.netjournaljmsrr.com These methods can accurately predict key parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, electronic bandgaps, and absorption spectra. journaljmsrr.commdpi.com For instance, DFT calculations have been used to study regioisomeric derivatives of BTBT containing octylthiophene units, showing good agreement with experimental data for HOMO energy levels. mdpi.com
Beyond the molecular level, machine learning (ML) models are emerging as powerful tools for predicting the physical characteristics of polymers based on large datasets. mdpi.com These predictive capabilities can catalyze advancements in materials science by optimizing properties like thermal stability and mechanical response. mdpi.comschrodinger.com For device modeling, computational workflows can simulate layer fabrication processes and predict how molecular orientation within a film will impact final device efficiency. schrodinger.com
Table 2: Computationally Predicted Properties of Thiophene-Based Molecules
| Property | Computational Method | Application/Significance | Reference |
|---|---|---|---|
| HOMO/LUMO Energy Levels | DFT, TD-DFT | Predicts electronic bandgap, charge injection/transport properties, and photovoltaic potential. | journaljmsrr.commdpi.com |
| UV-Visible Absorption Spectra | TD-DFT | Predicts optical properties and color, essential for LEDs and solar cells. | researchgate.netmdpi.com |
| Molecular Geometry/Conformation | DFT | Understands how molecular structure affects packing and electronic coupling. | mdpi.com |
| Charge-Transfer Properties | DFT | Analyzes efficiency of electron-hole separation in solar cells. | journaljmsrr.com |
| Thermal & Electrochemical Degradation | Molecular Simulation | Predicts pathways for material breakdown to improve device lifetime. | schrodinger.com |
Strategies for Improving Environmental Stability and Lifetime of this compound-Based Devices
A major obstacle to the widespread commercialization of organic electronics is the limited operational lifetime and stability of the devices. j-ames.com Materials based on this compound, particularly P3OT, are susceptible to degradation from environmental factors. capes.gov.br Research is intensely focused on understanding these degradation mechanisms and developing strategies to mitigate them.
Studies have shown that the degradation of P3OT films is a light-initiated process (photodegradation), which is significantly accelerated by the presence of oxygen and humidity. capes.gov.brum.es The mechanism often involves photo-oxidation, leading to a breakdown of the conjugated polymer backbone and a decline in electronic performance. capes.gov.brscispace.com The degradation process is more effective with higher energy UV light. capes.gov.br
Strategies to enhance stability include:
Encapsulation: Protecting the active polymer layer from oxygen and moisture using barrier films is a primary strategy in device engineering.
Material Modification: Synthesizing copolymers or blends that incorporate more stable molecular units can improve the intrinsic stability of the active material. sigmaaldrich.com
Controlling Morphology: The arrangement of polymer chains can influence stability. For instance, more ordered, crystalline regions may exhibit different degradation kinetics compared to amorphous regions. capes.gov.br
Additive Integration: Incorporating UV-blockers or antioxidant additives into the device layers can help prevent the initiation of degradation pathways.
The ultimate goal is to create organic electronic devices that can maintain high performance over thousands of hours of operation, making them competitive with their inorganic counterparts. j-ames.compolimi.it
Q & A
Q. What are the optimal synthetic routes for 2-n-Octylthiophene, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts alkylation or cross-coupling reactions. To optimize yield and purity:
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) or transition-metal catalysts (e.g., Pd-based systems) for efficiency in alkylation.
- Temperature Control : Perform reactions under inert atmospheres at 60–100°C to minimize side products like di-alkylated thiophenes.
- Solvent Selection : Use anhydrous dichloromethane or toluene to enhance solubility and reduce hydrolysis .
- Purity Validation : Confirm product identity via GC-MS and ¹H/¹³C NMR, referencing spectral libraries (e.g., NIST Chemistry WebBook) .
Q. How can researchers characterize this compound’s physicochemical properties with high precision?
Methodological Answer: Key characterization techniques include:
- Chromatography : HPLC or GC with flame ionization detection to assess purity (>98% by area normalization).
- Spectroscopy :
- Mass Spectrometry : Compare fragmentation patterns with databases (e.g., PubChem) to confirm molecular ion (m/z 210.3 for C₁₂H₂₀S) .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Distillation : Use fractional distillation under reduced pressure (BP ~250–260°C at 1 atm) to separate from lower-boiling impurities.
- Column Chromatography : Employ silica gel with hexane/ethyl acetate (95:5) to resolve alkylation byproducts.
- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystal formation .
Advanced Research Questions
Q. How do electronic and steric effects influence this compound’s reactivity in organometallic coupling reactions?
Methodological Answer:
- Electronic Effects : The thiophene ring’s electron-rich nature facilitates electrophilic substitution. Use DFT calculations (e.g., Gaussian) to map electron density and predict regioselectivity.
- Steric Effects : The n-octyl chain hinders ortho-substitution. Compare reaction rates with shorter-chain analogs (e.g., 2-methylthiophene) to quantify steric contributions .
- Catalytic Systems : Screen Pd/XPhos complexes for Suzuki-Miyaura couplings, noting yields of biaryl products vs. homocoupling byproducts .
Q. What experimental and computational approaches resolve contradictions in reported solubility and stability data for this compound?
Methodological Answer:
- Solubility Studies : Use UV-Vis spectroscopy to measure saturation concentrations in solvents (e.g., hexane, DMSO). Compare with HSPiP software predictions.
- Stability Tests : Conduct accelerated degradation studies under UV light or elevated temperatures, analyzing decomposition via LC-MS.
- Data Reconciliation : Cross-reference discrepancies using EPA DSSTox or PubChem datasets, noting batch-to-batch variability in commercial sources .
Q. How can structure-activity relationships (SARs) guide the design of this compound derivatives for optoelectronic applications?
Methodological Answer:
- Side-Chain Engineering : Synthesize analogs with branched or fluorinated alkyl chains to modulate HOMO-LUMO gaps (measured via cyclic voltammetry).
- Crystallography : Solve single-crystal structures to correlate packing motifs with charge-carrier mobility.
- Device Fabrication : Test derivatives in organic field-effect transistors (OFETs), correlating alkyl chain length with threshold voltage and on/off ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
